molecular formula C10H15N B034847 Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- CAS No. 104516-97-4

Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-

Cat. No. B034847
M. Wt: 149.23 g/mol
InChI Key: BDYGNAKOXIGYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-, also known as norbornane-2-carbonitrile, is a bicyclic organic compound that contains a nitrile functional group. This compound has attracted attention from researchers due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- has been studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its antitumor, antiviral, and antibacterial properties. In addition, it has been studied as a potential drug for the treatment of Alzheimer's disease and other neurological disorders. In the agrochemical industry, this compound has been studied as a potential herbicide and insecticide. In materials science, it has been investigated for its potential use in the development of new materials with unique properties.

Mechanism Of Action

The mechanism of action of bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of enzymes or the modulation of cellular signaling pathways.

Biochemical And Physiological Effects

Studies have shown that bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- has a variety of biochemical and physiological effects. In vitro studies have shown that this compound exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to have antiviral activity against HIV-1 and herpes simplex virus type 1. Studies have also suggested that this compound may have neuroprotective effects and could be a potential treatment for Alzheimer's disease and other neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to have a variety of biological activities, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-. One area of research could focus on the development of new synthetic methods for this compound, which could improve its yield and purity. In addition, further studies could investigate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research could also focus on the development of new materials based on bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-, which could have unique properties and applications in various fields.

Synthesis Methods

Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- can be synthesized through a variety of methods, including the reaction of norbornene with cyanogen bromide or cyanogen chloride, or the reaction of norbornene with sodium cyanide in the presence of a catalyst such as copper(II) chloride. Another method involves the reaction of norbornene with acrylonitrile in the presence of a Lewis acid catalyst such as boron trifluoride.

properties

CAS RN

104516-97-4

Product Name

Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

1,3-dimethylbicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C10H15N/c1-7-8-3-4-10(2,5-8)9(7)6-11/h7-9H,3-5H2,1-2H3

InChI Key

BDYGNAKOXIGYCJ-UHFFFAOYSA-N

SMILES

CC1C2CCC(C2)(C1C#N)C

Canonical SMILES

CC1C2CCC(C2)(C1C#N)C

Pictograms

Irritant

synonyms

Bicyclo2.2.1heptane-2-carbonitrile, 1,3-dimethyl-

Origin of Product

United States

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